

Core Topic: Fenofibric Acid Ethyl Ester - CAS Number and Purity

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Compound of Interest

Compound Name: Fenofibric acid ethyl ester

Cat. No.: B194606

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This technical guide provides a comprehensive overview of **fenofibric acid ethyl ester**, focusing on its chemical identification, purity specifications, and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Identification

Fenofibric acid ethyl ester is the ethyl ester derivative of fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate. It is also recognized as a known impurity in the synthesis of fenofibrate, referred to as Fenofibrate Impurity E.^{[1][2]}

Identifier	Value
Chemical Name	Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate ^{[1][3]}
Synonyms	Fenofibric Acid Ethyl Ester, Ethyl Fenofibrate, Fenofibrate Impurity E ^[1]
CAS Number	42019-08-9 ^{[1][3][4]}
Molecular Formula	C ₁₉ H ₁₉ ClO ₄ ^{[1][4]}
Molecular Weight	346.8 g/mol ^[4]

Purity and Quantitative Data

The purity of **fenofibric acid ethyl ester** is a critical parameter for its use as a reference standard or in research applications. Purity is typically determined by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The table below summarizes purity data from various sources.

Source	Purity Level	Analytical Method
Commercial Supplier 1	95%	Not Specified
Commercial Supplier 2	99.0%	Not Specified[3]
Synthetic Batch	97.7%	HPLC[2]
Reference Standard	100%	Not Specified[5]

Experimental Protocols

Accurate determination of purity requires robust and validated analytical methods. Detailed below are representative protocols for the synthesis and purification of **fenofibric acid ethyl ester**, as well as its analysis by HPLC and GC.

Synthesis and Purification Protocol

The synthesis of **fenofibric acid ethyl ester** typically involves the esterification of fenofibric acid.

Materials:

- Fenofibric acid (2)
- Ethanol
- Sulfuric acid (concentrated)
- Ethyl acetate
- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate
- Ice-cold water

Procedure:[2]

- Dissolve fenofibric acid (0.5 g, 0.0015 mole) in ethanol (10 ml) in a suitable reaction flask.
- Carefully add sulfuric acid (1 ml) to the stirred solution.
- Heat the reaction mixture to 80°C for 4 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate:hexane (3:7 v/v) mobile phase. The R_f value for the product is approximately 0.9.[2]
- Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a residue.
- Add the residue to ice-cold water (50 ml) and extract the product with ethyl acetate (2 x 50 ml).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 ml).
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[2]

Purity Determination by HPLC

Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of fenofibric acid and its esters.

Instrumentation & Conditions:

- HPLC System: Waters AQUITY UPLC system with a PDA detector or equivalent[5].
- Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size) or equivalent C18 column[5].
- Mobile Phase: A mixture of ammonium acetate buffer, acetonitrile, and tetrahydrofuran. A typical mobile phase for fenofibric acid analysis consists of 585 volumes of ammonium

acetate buffer, 360 volumes of acetonitrile, and 50 volumes of tetrahydrofuran, with the pH adjusted to 4.0 using glacial acetic acid[5].

- Flow Rate: 1.0 mL/min[6].
- Detection: UV detector set at 286 nm or 248 nm[5][7].
- Column Temperature: 25°C[7].

Sample Preparation:

- Standard Solution: Prepare a stock solution by accurately weighing and dissolving the **fenofibric acid ethyl ester** reference standard in the mobile phase or a suitable diluent (e.g., a water/acetonitrile mixture)[5][7]. Prepare working standards by serial dilution.
- Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.
- Filter all solutions through a 0.45 µm membrane filter before injection[5].

Analysis:

- Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph[6].
- Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.

Purity Determination by Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a suitable alternative for analyzing thermally stable and volatile compounds like ethyl esters.[8]

Instrumentation & Conditions:

- GC System: Agilent 7890A GC with FID or equivalent.

- Column: A capillary column with an intermediate polarity stationary phase is often suitable for ester analysis.[9] A column such as a DB-Wax (30 m x 0.25 mm ID, 0.25 μ m) could be used[10].
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)[10][11].
- Injector Temperature: 250°C[10].
- Detector Temperature: 280°C[10].
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 1 min.
 - Ramp 1: Increase at 25°C/min to 175°C.
 - Ramp 2: Increase at 4°C/min to 230°C, hold for 5 min[10]. (This program is an example for fatty acid esters and should be optimized for **fenofibric acid ethyl ester**).

Sample Preparation:

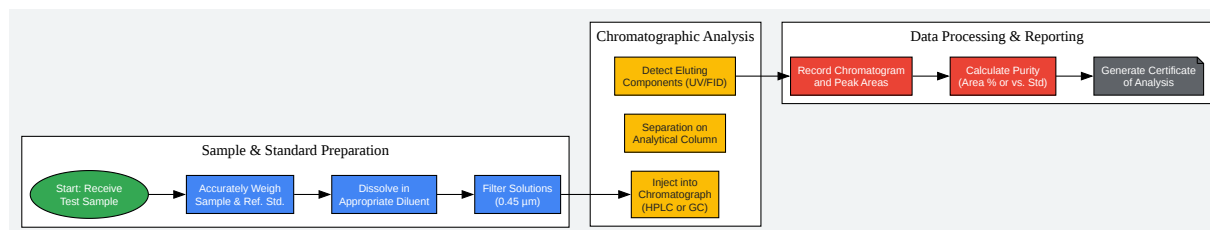
- Accurately weigh the sample and dissolve it in a suitable volatile solvent, such as hexane or ethyl acetate, to a known concentration (e.g., 0.1-1.0 mg/mL).
- If necessary, add an internal standard for quantitative analysis.

Analysis:

- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC system with an appropriate split ratio (e.g., 1:50)[10].
- Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for determining the purity of a **fenofibric acid ethyl ester** sample using chromatography.



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Caption: Workflow for Chromatographic Purity Analysis.

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